2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Descripción
The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:
- Position 2: A thioether-linked 2-oxoethyl group substituted with a 4-benzylpiperidine moiety, which may enhance lipophilicity and CNS penetration.
- Position 3: A 4-methoxyphenyl group, contributing electron-donating properties that could influence receptor binding.
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S2/c1-33-22-9-7-21(8-10-22)30-26(32)25-23(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-5-3-2-4-6-19/h2-10,20H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFIWLIYICXEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , identified by its CAS number 481655-47-4 , is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.5 g/mol . The structure features a thieno[3,2-d]pyrimidinone core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 481655-47-4 |
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, benzylpiperidine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies demonstrated that related compounds could reduce cell viability with IC50 values in the low micromolar range .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidinone structure is believed to modulate pathways involved in cell proliferation and apoptosis. For example, it may act as an inhibitor of certain kinases or other enzymes critical for cancer cell survival .
Case Studies
-
Benzylpiperidine Derivatives in Cancer Therapy
A study focused on benzylpiperidine derivatives highlighted their role in inhibiting tumor growth in preclinical models. The lead compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -
Neuroprotective Effects
Other research has explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The benzylpiperidine fragment has been associated with modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease .
Comparación Con Compuestos Similares
Structural Variations and Substituent Effects
The target compound is compared to analogs with modifications at positions 2 and 3 (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃O) in analogs , which may affect binding to targets like kinases or GPCRs.
- Piperidine vs.
- Thioether Linkage: Common in all analogs, this group may improve resistance to oxidative metabolism compared to oxygen-based linkers (e.g., phenoxy in ).
Structure-Activity Relationship (SAR) Trends
- Position 2 : Bulky substituents (e.g., benzylpiperidine) may improve target selectivity but reduce solubility.
- Position 3 : Aromatic groups with electron-donating substituents (e.g., 4-OCH₃) could enhance binding to hydrophobic pockets in enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
